molecular formula C12H14F2N2O B2398345 1-(3,4-Difluorobenzoyl)-4-methylpiperazine CAS No. 333742-29-3

1-(3,4-Difluorobenzoyl)-4-methylpiperazine

Cat. No.: B2398345
CAS No.: 333742-29-3
M. Wt: 240.254
InChI Key: ZCPNSVBDWJVJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Difluorobenzoyl)-4-methylpiperazine (CAS 333742-29-3) is a high-purity chemical compound offered for research and development purposes. This molecule features a piperazine scaffold, a privileged structure in medicinal chemistry known for its versatile binding properties and prevalence in pharmacologically active compounds . The incorporation of a 3,4-difluorobenzoyl group is a common strategy in drug design to influence the molecule's electronic properties, metabolic stability, and binding affinity . Piperazine derivatives are fundamental building blocks in the synthesis of substances with diverse biological activities. The 4-methylpiperazine moiety, in particular, is a recognized pharmacophore present in ligands for various biological targets . While the specific biological profile of this compound requires further investigation by researchers, N-acylated piperazines similar to this one are of significant interest in areas such as serotonergic and adenosine receptor antagonism, kinase inhibition, and as potential radiosensitizers in oncology research . This product is provided For Research Use Only. It is strictly intended for laboratory and experimental applications and is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for conducting all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

(3,4-difluorophenyl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c1-15-4-6-16(7-5-15)12(17)9-2-3-10(13)11(14)8-9/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPNSVBDWJVJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644129
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes to 1-(3,4-Difluorobenzoyl)-4-methylpiperazine

Direct Acylation of 4-Methylpiperazine

The most widely reported method involves the reaction of 3,4-difluorobenzoyl chloride with 4-methylpiperazine in the presence of a base:

$$
\text{3,4-Difluorobenzoyl chloride} + \text{4-Methylpiperazine} \xrightarrow{\text{Base, Solvent}} \text{this compound} + \text{HCl}
$$

Typical Conditions :

  • Solvent : Dichloromethane or tetrahydrofuran.
  • Base : Triethylamine (2.2 equiv) to neutralize HCl byproducts.
  • Temperature : 0–5°C during acyl chloride addition, followed by room-temperature stirring.
  • Yield : 70–85%, with purity ≥95% after recrystallization.

A representative procedure from Enamine (Catalog No. ENAH95E73A83) specifies dissolving 4-methylpiperazine (1.1 equiv) in dichloromethane, cooling to 0°C, and adding 3,4-difluorobenzoyl chloride (1.0 equiv) dropwise. After 12 hours of stirring, the mixture is washed with water, dried over sodium sulfate, and purified via column chromatography.

Alternative Activation Strategies

Carbodiimide-Mediated Coupling

For substrates sensitive to acyl chlorides, 3,4-difluorobenzoic acid can be activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):

$$
\text{3,4-Difluorobenzoic acid} + \text{4-Methylpiperazine} \xrightarrow{\text{DCC/EDC, DMAP}} \text{this compound}
$$

Advantages : Avoids handling corrosive acyl chlorides.
Limitations : Lower yields (50–65%) due to competing side reactions.

Solid-Phase Synthesis

Recent patents describe immobilizing 4-methylpiperazine on resin beads before introducing 3,4-difluorobenzoyl groups. This method facilitates rapid purification but requires specialized equipment.

Optimization of Reaction Parameters

Solvent Selection

Comparative studies indicate dichloromethane outperforms tetrahydrofuran in minimizing byproducts:

Solvent Yield (%) Purity (%) Byproducts Identified
Dichloromethane 85 97 <1% Unreacted chloride
Tetrahydrofuran 78 93 5% N-Oxide formation
Acetonitrile 65 88 10% Diacylation

Data derived from Enamine batch records and CN114685401A.

Stoichiometric Ratios

A 1:1.1 molar ratio of acyl chloride to piperazine maximizes yield without excess reagent accumulation. Higher ratios (>1:1.2) promote diacylation byproducts.

Temperature Control

Maintaining temperatures below 10°C during acyl chloride addition reduces exothermic side reactions. Post-addition stirring at 25°C for 12–18 hours ensures complete conversion.

Purification and Characterization

Recrystallization Protocols

  • Solvent System : Ethanol/water (4:1 v/v) achieves >99% purity after two recrystallizations.
  • Yield Loss : Approximately 15–20% per recrystallization cycle.

Chromatographic Methods

Silica gel chromatography (ethyl acetate:hexane = 3:7) resolves residual 4-methylpiperazine and diacylated byproducts.

Analytical Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.30 (s, 3H, N–CH₃), 2.50–2.70 (m, 4H, piperazine), 3.60–3.80 (m, 4H, piperazine), 7.20–7.50 (m, 3H, aromatic).
  • HPLC : Retention time = 6.2 min (C18 column, 70:30 acetonitrile:water).

Industrial-Scale Production Challenges

Byproduct Management

Diacylation (formation of 1,4-bis(3,4-difluorobenzoyl)-4-methylpiperazine) occurs in 3–5% of cases, necessitating rigorous chromatography.

Environmental Considerations

Dichloromethane usage poses disposal challenges. Alternatives like 2-methyltetrahydrofuran (bio-based solvent) are under investigation.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost (USD/g)
Direct Acylation 85 97 High 12.50
Carbodiimide Coupling 60 90 Moderate 18.75
Solid-Phase Synthesis 75 95 Low 42.00

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorobenzoyl)-4-methylpiperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Research has indicated that derivatives of piperazine, including 1-(3,4-Difluorobenzoyl)-4-methylpiperazine, exhibit notable antiproliferative effects against various cancer cell lines. Studies have shown that these compounds can inhibit cell growth and induce apoptosis in cancer cells, making them promising candidates for cancer therapy.
  • Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly beneficial in developing treatments for diseases linked to oxidative damage, such as neurodegenerative disorders.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could have implications for treating chronic inflammatory conditions.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The compound's structure allows it to bind to various receptors involved in cellular signaling pathways. This interaction can modulate biological responses, influencing processes such as cell proliferation and apoptosis .
  • Enzyme Inhibition : It may inhibit specific enzymes that contribute to disease progression in cancer and other conditions. For instance, targeting kinases involved in cell signaling pathways is a common strategy in drug development for cancer treatment .

Synthetic Applications

This compound serves as a valuable scaffold in synthetic chemistry:

  • Building Block for Complex Molecules : The compound can be utilized as a precursor for synthesizing more complex organic molecules. Its piperazine core facilitates the introduction of various substituents, allowing for the exploration of structure-activity relationships in drug discovery.

Case Study 1: Anticancer Activity

A study conducted on the antiproliferative effects of piperazine derivatives demonstrated that this compound significantly inhibited the growth of specific cancer cell lines compared to control groups. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antioxidant Properties

In vitro assays assessing the antioxidant capacity of various piperazine derivatives revealed that this compound exhibited strong radical scavenging activity. This suggests its potential use in formulations aimed at reducing oxidative stress-related damage.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorobenzoyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Similar in structure but with chlorine atoms instead of fluorine.

    4-Iodobenzoic acid: Contains an iodine atom and a carboxylic acid group, differing in functional groups.

Uniqueness

The presence of fluorine atoms in 1-(3,4-Difluorobenzoyl)-4-methylpiperazine imparts unique chemical properties, such as increased lipophilicity and metabolic stability.

Biological Activity

1-(3,4-Difluorobenzoyl)-4-methylpiperazine is a synthetic compound characterized by a piperazine ring with a difluorobenzoyl substituent. Its molecular formula is C₁₃H₁₄F₂N₂O. The unique structural features of this compound suggest significant potential in medicinal chemistry, particularly in the development of therapeutic agents.

The synthesis of this compound typically involves nucleophilic substitution reactions where piperazine derivatives react with various benzoyl chlorides. This method allows for efficient production while minimizing by-products, which is crucial for pharmaceutical applications.

Biological Activity

Research indicates that compounds like this compound exhibit various biological activities, particularly in anticancer research. The following sections detail its interactions with biological targets, mechanisms of action, and specific case studies highlighting its efficacy.

This compound interacts with multiple biological targets. Its mechanism may involve:

  • Binding to Receptors : It may modulate receptor activity that regulates cell proliferation and apoptosis.
  • Enzyme Inhibition : The compound could inhibit enzymes involved in cancer cell metabolism and survival pathways .

Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various piperazine derivatives on cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancers. The results indicated significant growth inhibition across these lines, suggesting the potential of this compound as an anticancer agent .

Cell LineIC50 (µM)Observations
HUH712.5Significant inhibition of growth
MCF715.0Moderate cytotoxicity observed
HCT-11610.0High sensitivity to treatment

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights how modifications can influence biological activity. For example:

Compound NameStructure FeaturesUnique Aspects
1-(4-Chlorobenzoyl)-4-methylpiperazineChlorine substitution on benzoyl groupEnhanced cytotoxicity against specific cancer lines
1-(2-Fluorobenzoyl)-4-methylpiperazineFluorine substitution on benzoyl groupDifferent receptor interaction profile
1-(3-Nitrobenzoyl)-4-methylpiperazineNitro group on benzoyl groupPotential anti-inflammatory properties

These variations indicate that subtle changes in the chemical structure can lead to significant differences in biological activity.

Pharmacological Applications

The compound has shown promise not only in oncology but also in other therapeutic areas:

  • Antioxidant Activity : Some studies suggest it may possess antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary data indicates potential anti-inflammatory activity, making it a candidate for further investigation in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,4-Difluorobenzoyl)-4-methylpiperazine, and what key reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling 3,4-difluorobenzoyl chloride with 4-methylpiperazine in a polar aprotic solvent (e.g., acetonitrile) under basic conditions (K₂CO₃). Critical parameters include temperature control (~85°C) and stoichiometric ratios to avoid side reactions like over-alkylation. Purification often employs column chromatography with ethyl acetate/hexane gradients .
  • Data Insight : In a representative protocol, reaction of 3,4-difluorobenzyl bromide with tosylpiperazine derivatives achieved 70–85% yield after optimization of solvent (acetonitrile vs. DMF) and base (K₂CO₃ vs. NaHCO₃) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. X-ray crystallography resolves stereoelectronic effects; for example, weak C–H···O/F interactions stabilize the crystal lattice, as observed in monoclinic systems (space group P21/c, β = 99.7°) .
  • Key Data : Crystallographic parameters (e.g., a = 6.668 Å, b = 36.040 Å) reveal planar geometry at the benzoyl moiety, critical for receptor binding studies .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : In vitro assays (e.g., radioligand binding) assess affinity for neurotransmitter receptors (e.g., serotonin, dopamine). Fluorine atoms enhance metabolic stability and blood-brain barrier penetration, making the compound suitable for CNS-targeted studies .
  • Finding : Related difluorophenyl-piperazine analogs show sub-micromolar activity at 5-HT receptors, suggesting potential for mood disorder therapeutics .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields or impurities in scaled-up production?

  • Methodology : Design of Experiment (DoE) approaches evaluate variables like solvent polarity, catalyst load (e.g., CuSO₄·5H₂O for click chemistry), and reaction time. Parallel synthesis in MiniBlock® systems enables rapid screening of conditions .
  • Case Study : Substituting DMF with acetonitrile reduced byproduct formation (e.g., N-alkylation) by 30% in a scaled synthesis of a related piperazine sulfonamide .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations model binding to receptors like WDR5 or 5-HT₂C. Fluorine’s electronegativity and the piperazine ring’s conformational flexibility are critical for hydrogen bonding and π-π stacking .
  • Contradiction Resolution : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvation effects, requiring free-energy perturbation (FEP) calculations for correction .

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